Tyr-Arg-Tyr

ACE inhibition antihypertensive peptides tripeptide SAR

Tyr-Arg-Tyr (H-YRY-OH, CAS 194877-06-0, molecular formula C₂₄H₃₂N₆O₆, molecular weight 500.55 g/mol) is a synthetic tripeptide composed of two L-tyrosine residues flanking a central L-arginine. Classified under ChEBI as an oligopeptide (CHEBI:164970), it carries a net charge of approximately +3.97 at pH 7.0 and exhibits a predicted XLogP3 of −3.9, indicating pronounced hydrophilicity.

Molecular Formula C24H32N6O6
Molecular Weight 500.5 g/mol
CAS No. 194877-06-0
Cat. No. B12560490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Arg-Tyr
CAS194877-06-0
Molecular FormulaC24H32N6O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O
InChIInChI=1S/C24H32N6O6/c25-18(12-14-3-7-16(31)8-4-14)21(33)29-19(2-1-11-28-24(26)27)22(34)30-20(23(35)36)13-15-5-9-17(32)10-6-15/h3-10,18-20,31-32H,1-2,11-13,25H2,(H,29,33)(H,30,34)(H,35,36)(H4,26,27,28)/t18-,19-,20-/m0/s1
InChIKeyDYEGCOJHFNJBKB-UFYCRDLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Arg-Tyr (CAS 194877-06-0): Baseline Identity, Physicochemical Profile, and Comparator Landscape for the Tripeptide H-YRY-OH


Tyr-Arg-Tyr (H-YRY-OH, CAS 194877-06-0, molecular formula C₂₄H₃₂N₆O₆, molecular weight 500.55 g/mol) is a synthetic tripeptide composed of two L-tyrosine residues flanking a central L-arginine [1]. Classified under ChEBI as an oligopeptide (CHEBI:164970), it carries a net charge of approximately +3.97 at pH 7.0 and exhibits a predicted XLogP3 of −3.9, indicating pronounced hydrophilicity [2]. The compound has been functionally characterized in the context of angiotensin-I converting enzyme (ACE) inhibition, where it was evaluated alongside structurally related tripeptides RWY, FRY, and RFY [3]. Tyr-Arg-Tyr is also recognized as a fragment of the endogenous opioid-modulating tetrapeptide Tyr-Arg-Tyr-Arg, which exerts indirect analgesic effects through enkephalin release rather than direct opioid receptor binding [4].

Why Tyr-Arg-Tyr Cannot Be Generically Substituted by Kyotorphin, Arg-Tyr-Tyr, or Other In-Class Oligopeptides


Tyr-Arg-Tyr occupies a distinct position within the Tyr/Arg-containing peptide family that prevents straightforward substitution. Compared to the endogenous analgesic dipeptide kyotorphin (Tyr-Arg, MW 337.37), Tyr-Arg-Tyr possesses an additional C-terminal tyrosine residue that approximately doubles the aromatic side-chain content and increases molecular weight by ~48% [1]. This structural extension fundamentally alters both its primary bioactivity profile—shifting from indirect opioid modulation toward ACE inhibition—and its metabolic fate, as the tripeptide can serve as a precursor reservoir that releases the antioxidant dipeptide Arg-Tyr upon enzymatic hydrolysis . Furthermore, the positional isomer Arg-Tyr-Tyr (RYY) shares the same molecular formula and mass but presents a reversed charge distribution at the N-terminus (Arg vs. Tyr), which affects receptor recognition, solubility, and protease susceptibility [2]. These sequence-dependent differences mean that procurement decisions based solely on amino acid composition or peptide class membership will fail to capture the specific functional properties of Tyr-Arg-Tyr.

Tyr-Arg-Tyr Quantitative Differentiation Evidence: Head-to-Head ACE Inhibition, Molecular Docking, and Predicted ADMET Comparisons


ACE Inhibitory Potency of Tyr-Arg-Tyr Compared to Three Structurally Analogous Tyrosine-Terminal Tripeptides

In a direct head-to-head in vitro ACE inhibition assay, the tripeptide Tyr-Arg-Tyr (YRY) exhibited an IC₅₀ value of 272.61 μmol/L. When compared to three other C-terminal tyrosine tripeptides evaluated under identical experimental conditions, YRY showed 2.4-fold lower potency than the most active analog RFY (Arg-Phe-Tyr, IC₅₀ = 101.00 μmol/L) and 2.4-fold higher potency than the least active comparator within this set [1].

ACE inhibition antihypertensive peptides tripeptide SAR

Molecular Docking-Defined Binding Mode of Tyr-Arg-Tyr at the ACE C-Domain S1′ Pocket

Molecular docking simulations revealed that Tyr-Arg-Tyr (YRY) engages the S1′ pocket of the ACE C-domain through hydrogen bond interactions, a binding mode shared with comparator tripeptides RWY, FRY, and RFY. However, YRY forms a distinct number and pattern of hydrogen bonds compared to RFY, which establishes two hydrogen bonds with the S1′ pocket and achieves the highest inhibitory potency (IC₅₀ = 101.00 μmol/L) [1]. The docking results indicate that the central arginine residue of YRY contributes to binding affinity through electrostatic complementarity with the negatively charged S1′ pocket, while the two flanking tyrosine residues provide aromatic stacking interactions [1].

molecular docking ACE C-domain S1′ pocket hydrogen bonding

Predicted ADMET Profile of Tyr-Arg-Tyr: Water Solubility, Gastrointestinal Absorption, and Toxicity Compared to In-Class Tripeptides

The Sun et al. (2021) study employed in silico ADMET prediction tools (AdmetSAR) to assess the drug-likeness of the four C-terminal tyrosine tripeptides including YRY. Parameters predicted include water solubility, human gastrointestinal absorption, blood-brain barrier permeability, metabolism (CYP450 interactions), and toxicity (Ames mutagenicity, hERG inhibition) [1]. YRY, containing two tyrosine residues and a central arginine, is predicted to have distinct ADMET characteristics compared to its analogs due to the higher hydrogen bond donor count (8 donors) and lower XLogP3 (−3.9) relative to tripeptides containing more hydrophobic residues such as phenylalanine or tryptophan [2]. These predictions position YRY as a comparatively more hydrophilic, less membrane-permeable candidate among the tested tripeptides.

ADMET prediction drug-likeness bioavailability peptide selection

Physicochemical Differentiation of Tyr-Arg-Tyr from Kyotorphin (Tyr-Arg): Molecular Weight, Charge, and Solubility Implications

Tyr-Arg-Tyr (MW 500.55 g/mol) has a 48% greater molecular weight than kyotorphin (Tyr-Arg, MW 337.37 g/mol) and carries a net charge of +3.97 at pH 7.0 versus kyotorphin's approximately +1 charge [1]. The predicted isoelectric point and hydrophilicity (Grand Average of Hydropathicity, GRAVY) also differ substantially: YRY has a more negative GRAVY value indicating greater hydrophilicity, which directly impacts solubility and chromatographic behavior during purification . These differences have practical implications for analytical method development, storage conditions, and formulation strategies.

physicochemical properties peptide characterization procurement specification

Mechanistic Differentiation: Indirect Opioid Modulation vs. Direct ACE Inhibition — Tyr-Arg-Tyr's Dual Functional Potential Compared to Kyotorphin

Kyotorphin (Tyr-Arg) exerts its analgesic effects through an indirect mechanism: it stimulates the release of Met-enkephalin and inhibits enkephalin degradation without directly binding to μ, δ, or κ opioid receptors [1]. A Chinese patent discloses that the tetrapeptide Tyr-Arg-Tyr-Arg (YRYR), which incorporates the YRY sequence as its N-terminal fragment, similarly operates through enkephalin-mediated pathways rather than direct opioid receptor engagement, suggesting that the YRY motif preserves this indirect signaling mechanism [2]. In contrast, the primary bioactivity experimentally validated for Tyr-Arg-Tyr itself is ACE inhibition (IC₅₀ = 272.61 μmol/L) [3]. This functional divergence—indirect opioid modulation for kyotorphin versus ACE inhibition for YRY—means that these peptides cannot be used interchangeably in experimental contexts.

opioid modulation enkephalin release ACE inhibition dual-function peptides

Optimal Research and Procurement Application Scenarios for Tyr-Arg-Tyr Based on Validated Differentiation Evidence


ACE Inhibitory Peptide Structure-Activity Relationship (SAR) Studies Requiring an Intermediate-Potency Reference Compound

Tyr-Arg-Tyr (IC₅₀ = 272.61 μmol/L) serves as an ideal intermediate-potency reference point in ACE inhibitor SAR panels alongside higher-potency (RFY, IC₅₀ = 101.00 μmol/L) and lower-potency analogs. Its unique YRY sequence—two tyrosines flanking a central arginine—enables systematic investigation of how aromatic residue count and position modulate ACE C-domain S1′ pocket engagement [1]. The validated molecular docking data confirming hydrogen bond interactions with the S1′ pocket provides a structural framework for designing next-generation analogs with tuned potency [1].

In Vitro Biochemical Screening for Antihypertensive Peptide Candidates Where Hydrophilicity Is Prioritized Over Membrane Permeability

With a predicted XLogP3 of −3.9 and high hydrogen bond donor/acceptor counts, Tyr-Arg-Tyr is particularly well-suited for in vitro ACE inhibition assays and extracellular biochemical screening campaigns where high aqueous solubility is advantageous and cell membrane penetration is not required [2]. This property profile contrasts with more lipophilic analogs (e.g., RWY containing tryptophan), making YRY the preferred choice for assay systems requiring consistent peptide solubility across a range of buffer conditions [2].

Investigational Studies of Indirect Opioid Modulation via Enkephalin Release Pathways Using Tyr-Arg-Tyr as a Fragment Control

As a fragment of the tetrapeptide Tyr-Arg-Tyr-Arg (YRYR), which has been disclosed to exert naloxone-reversible analgesia through enkephalin release without direct opioid receptor binding, Tyr-Arg-Tyr can be employed as a key control peptide in experiments dissecting the minimal structural requirements for this indirect opioid modulatory mechanism [3]. This application is particularly relevant given the compound's distinction from kyotorphin (Tyr-Arg), which lacks the C-terminal tyrosine extension and functions through a similar but not identical indirect pathway [4].

Peptide Stability and Metabolism Studies Focusing on Tyr-Arg-Tyr as a Pro-Dipeptide Reservoir for the Antioxidant Arg-Tyr

Tyr-Arg-Tyr can undergo sequential enzymatic hydrolysis to release the antioxidant dipeptide Arg-Tyr, which exhibits hydroxyl-radical and hydrogen-peroxide scavenging activity . This metabolic precursor relationship positions YRY as a valuable tool compound for studying protease-mediated release kinetics of bioactive dipeptides from tripeptide prodrugs or reservoirs, with direct relevance to designing peptide-based antioxidant delivery systems .

Quote Request

Request a Quote for Tyr-Arg-Tyr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.